molecular formula C6H8N2O2S B187723 Methyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 3829-80-9

Methyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No. B187723
CAS RN: 3829-80-9
M. Wt: 172.21 g/mol
InChI Key: TYUGYIMCRDPMPJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da . This compound is a derivative of aminothiazole and is used in various scientific research applications .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methylthiazole-5-carboxylate” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 301.3±22.0 °C at 760 mmHg, and a flash point of 136.0±22.3 °C .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylthiazole-5-carboxylate” has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.1±3.0 kJ/mol . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 128.6±3.0 cm3 .

Scientific Research Applications

  • Spectroscopy and Photochemistry

    • Field: Chemistry
    • Application: The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
    • Method: The study was conducted using matrix isolation FTIR spectroscopy and DFT calculations .
    • Results: The most stable tautomer with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition .
  • Antimicrobial Evaluation

    • Field: Medicinal Chemistry
    • Application: 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
    • Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
  • Drug Discovery and Organic Synthesis

    • Field: Material Science
    • Application: Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a versatile chemical compound used in various scientific research applications.
    • Method: Its unique structure enables it to be utilized in drug discovery, organic synthesis.
    • Results: This compound is an indispensable tool for advancing scientific knowledge and innovation.
  • Antimicrobial Evaluation

    • Field: Medicinal Chemistry
    • Application: 2-Aminothiazoles, including Methyl 2-amino-4-methylthiazole-5-carboxylate, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
    • Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
  • Anticancer Drug Discovery

    • Field: Medicinal Chemistry
    • Application: 2-Aminothiazole derivatives, including Methyl 2-amino-4-methylthiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
    • Method: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
    • Results: The 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
  • Antibacterial and Antifungal Evaluation
    • Field: Medicinal Chemistry
    • Application: 2-Aminothiazoles, including Methyl 2-amino-4-methylthiazole-5-carboxylate, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Method: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
    • Results: The synthesized compounds showed good MIC values. Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm .

Safety And Hazards

“Methyl 2-amino-4-methylthiazole-5-carboxylate” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUGYIMCRDPMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351918
Record name methyl 2-amino-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylthiazole-5-carboxylate

CAS RN

3829-80-9
Record name methyl 2-amino-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of thiourea (59.8 mmol) and 2-chloro-3-oxo-butyric acid methyl ester (59.8 mmol) in EtOH (140 mL) is heated at reflux for 14 h and concentrated in vacuo. Water and aq. NaHCO3 are added and the mixture is extracted several times with EtOAc. The combined organic layers are dried and concentrated in vacuo to give the desired amino-thiazole derivative. LC-MS: tR=0.51 min; [M+H]+=173.0.
Quantity
59.8 mmol
Type
reactant
Reaction Step One
Quantity
59.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DB Shinde - Citeseer
A series of novel molecules containing thiazole and indazole ring structure were designed and synthesized. The compounds are synthesized on gram scale by using series of reactions …
Number of citations: 2 citeseerx.ist.psu.edu
EF Atkins, S Dabbs, RG Guy, AA Mahomed… - Tetrahedron, 1994 - Elsevier
Enolised α-thiocyanato-β-dicarbonyl compounds dimerise in ethanol at room temperature to give tautomeric 4,5-disubstituted 2-amino- and 2-acetamido-thiazoles by a CSC + CN …
Number of citations: 21 www.sciencedirect.com
Z Li, M Khaliq, Z Zhou, CB Post, RJ Kuhn… - Journal of medicinal …, 2008 - ACS Publications
… 1-(4-Isocyanatophenyl)ethanone (500 mg, 3.1 mmol) was added to a solution of methyl 2-amino-4-methylthiazole-5-carboxylate (39) (550 mg, 3.1 mmol) in pyridine (15 mL). The …
Number of citations: 126 pubs.acs.org
II Roslan, KH Ng, MA Gondal, C Basheer… - Advanced Synthesis …, 2018 - Wiley Online Library
… Methyl 2-amino-4-methylthiazole-5-carboxylate (3 a). Obtained as a white solid (168 mg, 98%); 1 H NMR (300 MHz, DMSO-d6) δ 7.71 (s, 2H), 3.67 (s, 3H), 2.37 (s, 3H); 13 C NMR (300 …
Number of citations: 13 onlinelibrary.wiley.com
L Fang, L Qi, L Ye, Z Pan, W Luo… - Journal of Chemical …, 2018 - journals.sagepub.com
… 1 and Scheme 1),29,30 the reductive deamination of methyl 2-amino-4-methylthiazole-5-carboxylate 2a to methyl 4-methylthiazole-5-carboxylate 3a is a key step. This process needs a …
Number of citations: 2 journals.sagepub.com
J Sun, H Ge, X Zhen, X An, G Zhang, D Zhang-Negrerie… - Tetrahedron, 2018 - Elsevier
A new oxidative system of tert-butyl hydroperoxide (TBHP)/azodiisobutyronitrile (AIBN) has been used for the first time for a convenient, metal-free synthesis of substituted 2-…
Number of citations: 16 www.sciencedirect.com

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